

# 3,5-Dihydroxybenzamide chemical properties and structure

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## Compound of Interest

Compound Name: 3,5-Dihydroxybenzamide

Cat. No.: B1360044

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## 3,5-Dihydroxybenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3,5-Dihydroxybenzamide** is an organic compound that is the subject of growing interest in biochemical and pharmaceutical research. Structurally, it is a benzamide featuring two hydroxyl groups at the 3 and 5 positions of the benzene ring.[1] This specific arrangement of functional groups imparts distinct chemical reactivity and a unique biological activity profile, making it a valuable molecule in medicinal chemistry and drug development.[1] This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological activities of **3,5-Dihydroxybenzamide**.

### Chemical and Physical Properties

**3,5-Dihydroxybenzamide** is a white to light yellow crystalline solid.[1] It is soluble in various organic solvents.[1] The key physicochemical properties of **3,5-Dihydroxybenzamide** are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	3,5-dihydroxybenzamide	[1][2]
Synonyms	3,5-Dihydroxybenzoic acid amide, $\alpha$ -Resorcylamide	[2][3]
CAS Number	3147-62-4	[1][4]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>	[1][4]
Molecular Weight	153.14 g/mol	[1][2]
Melting Point	270°C (decomposes)	[3]
Boiling Point	452.4 $\pm$ 15.0 °C (Predicted)	[3]
Density	1.458 $\pm$ 0.06 g/cm <sup>3</sup> (Predicted)	[3]
pKa	8.75 $\pm$ 0.10 (Predicted)	[3]
logP	0.2	[2][5]

## Chemical Structure

The structural identifiers for **3,5-Dihydroxybenzamide** are detailed in the table below, providing formats for use in various computational chemistry and cheminformatics applications.

Identifier	Value	Source(s)
SMILES	<chem>C1=C(C=C(C=C1O)O)C(=O)N</chem>	[1][2]
InChI	InChI=1S/C7H7NO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H,(H2,8,11)	[1][2]
InChIKey	PLYYMFBDRBSPJZ-UHFFFAOYSA-N	[1][2]

## Experimental Protocols

The synthesis of **3,5-Dihydroxybenzamide** is most commonly achieved starting from its corresponding carboxylic acid, 3,5-dihydroxybenzoic acid.

## Synthesis of 3,5-Dihydroxybenzamide from 3,5-Dihydroxybenzoic Acid

This protocol involves the conversion of the carboxylic acid to a more reactive intermediate, the acid chloride, followed by amidation.

### Step 1: Formation of 3,5-Dihydroxybenzoyl Chloride

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-dihydroxybenzoic acid (1 equivalent) in an anhydrous solvent such as toluene.
- **Catalyst Addition:** Add a catalytic amount of N,N-dimethylformamide (DMF).
- **Reagent Addition:** Heat the suspension to approximately 50°C and slowly add thionyl chloride (SOCl<sub>2</sub>) (1.2-1.5 equivalents) dropwise.
- **Reaction:** After the addition is complete, increase the temperature to 90°C and stir for 2 hours. Vigorous gas evolution (SO<sub>2</sub> and HCl) should be observed initially.
- **Work-up:** Cool the reaction mixture to room temperature. Remove the excess solvent and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-dihydroxybenzoyl chloride is often used in the next step without further purification.

### Step 2: Amidation of 3,5-Dihydroxybenzoyl Chloride

- **Reaction Setup:** In a separate flask, cool an excess of concentrated aqueous ammonia solution in an ice bath.
- **Reagent Addition:** Dissolve the crude 3,5-dihydroxybenzoyl chloride from the previous step in an anhydrous solvent like dichloromethane (DCM) and add it dropwise to the cold, stirred ammonia solution. A precipitate of **3,5-dihydroxybenzamide** should form.

- Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.
- Isolation: Collect the solid product by vacuum filtration.
- Purification: Wash the collected solid with cold water to remove ammonium chloride. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). Dry the purified crystals under vacuum.[1]



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Synthetic route for **3,5-Dihydroxybenzamide**.

## Biological Activities and Signaling Pathways

**3,5-Dihydroxybenzamide** has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.

## Anticancer and Anti-inflammatory Properties

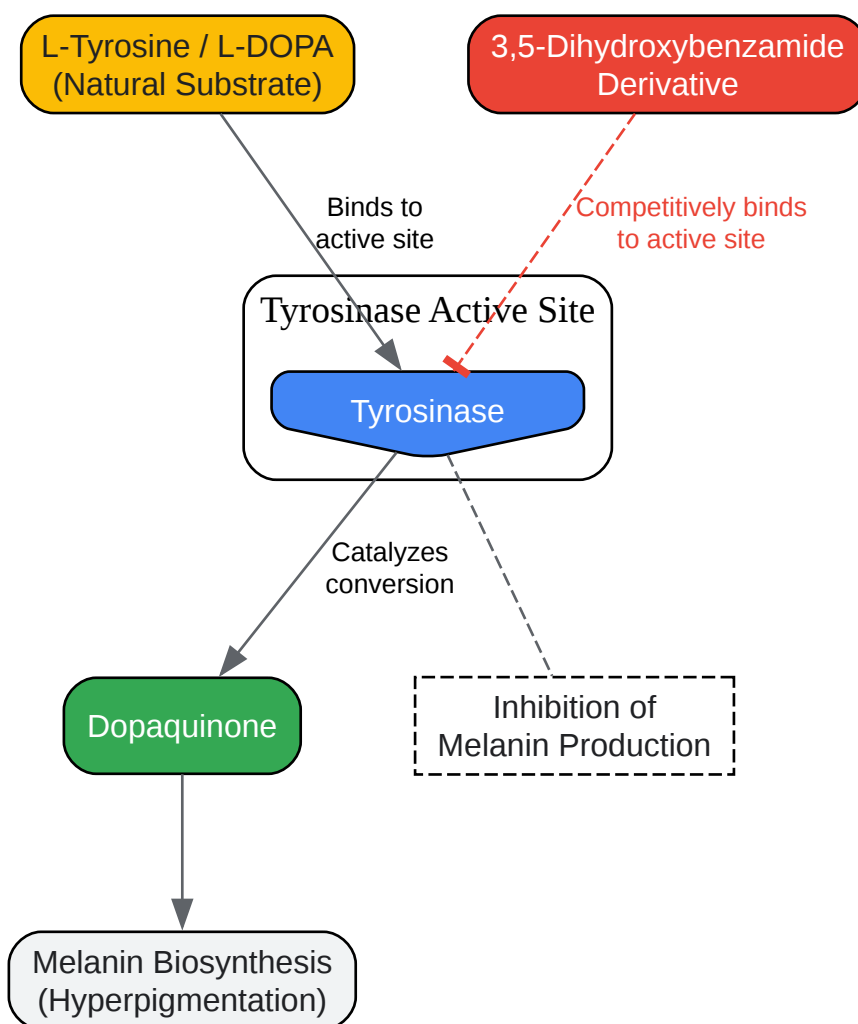
Research indicates that **3,5-Dihydroxybenzamide** possesses potential anticancer and anti-inflammatory properties. Studies suggest that it may exert its effects by interfering with protein synthesis mechanisms and by inhibiting the function of specific enzymes involved in cancer progression and inflammation.[1] The unique positioning of the hydroxyl groups is believed to be crucial for its distinct biological activity profile.[1] Some benzamide derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. For instance, certain dihydroxy-substituted compounds have been found to regulate the Akt/mTOR signaling pathway, which is critical in cell growth, proliferation, and survival.[6]

## Enzyme Inhibition

The 3,5-dihydroxybenzoyl moiety is a key structural feature in the design of various enzyme inhibitors.

- **Tyrosinase Inhibition:** Derivatives of **3,5-dihydroxybenzamide** have been synthesized and evaluated as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.<sup>[7][8]</sup> For example, N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine was identified as a novel and potent inhibitor of human tyrosinase.<sup>[8]</sup> The mechanism of inhibition is often competitive, with the inhibitor binding to the active site of the enzyme.<sup>[7]</sup>
- **EPSP Synthase Inhibition:** Functionalized 3,5-dihydroxybenzoates have been developed as highly effective competitive inhibitors of 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, an important enzyme in the shikimate pathway in plants and microorganisms.<sup>[9]</sup>

The inhibitory action on enzymes like tyrosinase suggests a potential mechanism of action where **3,5-dihydroxybenzamide** or its derivatives compete with the natural substrate for binding to the enzyme's active site, thereby blocking the downstream signaling cascade that leads to a physiological effect, such as melanin production.



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